Cas no 7561-62-8 (1H-Indene-1,3(2H)-dione, 2-(2,4-dimethylphenyl)-)

1H-Indene-1,3(2H)-dione, 2-(2,4-dimethylphenyl)- structure
7561-62-8 structure
Product Name:1H-Indene-1,3(2H)-dione, 2-(2,4-dimethylphenyl)-
CAS No:7561-62-8
MF:C17H14O2
MW:250.291864871979
CID:981889
PubChem ID:151469
Update Time:2025-04-19

1H-Indene-1,3(2H)-dione, 2-(2,4-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1,3(2H)-dione, 2-(2,4-dimethylphenyl)-
    • 2-(2,4-dimethylphenyl)indene-1,3-dione
    • 7561-62-8
    • DMID
    • SY348330
    • CHEMBL38975
    • 2-(2,4-dimethylphenyl)-1H-indene-1,3(2H)-dione
    • DTXSID40226520
    • 2-(2,4-Dimethylphenyl)indan-1,3-dione
    • 1H-Indene-1,3(2H)-dione,2-(2,4-dimethylphenyl)-
    • Inchi: 1S/C17H14O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3
    • InChI Key: JMYHHWKXFCFDSK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C1C1C=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 250.09942
  • Monoisotopic Mass: 250.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14

1H-Indene-1,3(2H)-dione, 2-(2,4-dimethylphenyl)- Related Literature

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